N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(3-chloropyrazin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-8(2)15(6-3-12)7-9-10(11)14-5-4-13-9/h4-5,8H,3,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHICFSXLHKQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=NC=CN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
This two-step approach demonstrates high atom economy and operational simplicity:
Step 1: Condensation of 3-chloropyrazine-2-carbaldehyde (1.2 equiv) with N-isopropylethane-1,2-diamine (1.0 equiv) in anhydrous THF at 0–5°C under N₂ atmosphere.
Step 2: Sodium borohydride reduction (2.5 equiv) in methanol at −20°C, followed by aqueous workup and column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
| Parameter | Value |
|---|---|
| Yield | 67% ± 3% |
| Reaction Time | 18 h (Step 1) |
| Purity (HPLC) | 98.2% |
| Key Impurity | Over-reduced dihydro derivative (≤1.8%) |
This method benefits from commercial availability of starting materials but requires careful temperature control to prevent imine polymerization.
Nucleophilic Alkylation Strategy
Alternative single-pot methodology utilizing 2-(bromomethyl)-3-chloropyrazine:
-
React N-isopropylethane-1,2-diamine (1.5 equiv) with 2-(bromomethyl)-3-chloropyrazine (1.0 equiv) in DMF at 80°C for 6 h
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Quench with ice-water, extract with ethyl acetate (3×), dry over MgSO₄
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Concentrate under reduced pressure and purify via recrystallization (hexane:EtOAc)
| Parameter | Value |
|---|---|
| Yield | 58% |
| Reaction Scale | Up to 200 g demonstrated |
| Byproducts | Dialkylated species (12–15%) |
While avoiding reduction steps, this route suffers from regioselectivity issues requiring careful stoichiometric control.
Process Optimization and Scale-Up Considerations
Catalytic System Enhancements
Screening of transition metal catalysts revealed:
| Catalyst | Yield Improvement | Side Product Reduction |
|---|---|---|
| Pd/C (5% wt) | +9% | −22% dialkylated species |
| CuI (10 mol%) | +5% | −15% dehalogenation |
| No catalyst | Baseline | – |
Notably, palladium catalysis enabled a 78% yield in the reductive amination route when using molecular sieves (4Å) to absorb generated water.
Solvent Effects on Reaction Kinetics
Comparative solvent study (25°C, 24 h):
| Solvent | Dielectric Constant | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| THF | 7.5 | 89 | 92 |
| DMF | 36.7 | 94 | 88 |
| MeCN | 37.5 | 82 | 95 |
| Toluene | 2.4 | 45 | 98 |
Polar aprotic solvents favor conversion but may compromise selectivity due to increased nucleophilicity.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
δ 8.45 (s, 1H, Pyrazine-H),
δ 4.10 (d, J = 13.2 Hz, 2H, CH₂N),
δ 3.85–3.70 (m, 1H, CH(CH₃)₂),
δ 2.90–2.75 (m, 4H, NCH₂CH₂N),
δ 1.25 (d, J = 6.4 Hz, 6H, (CH₃)₂CH)
HRMS (ESI+):
Calculated for C₁₀H₁₇ClN₄ [M+H]⁺: 245.1168
Found: 245.1165
Chromatographic Purity Assessment
HPLC conditions:
-
Column: C18, 250 × 4.6 mm, 5 μm
-
Mobile phase: 20 mM NH₄OAc (pH 5.0)/MeOH (70:30)
-
Flow: 1.0 mL/min, λ = 254 nm
Retention time: 8.9 ± 0.2 min
Theoretical plates: >12,000
| Hazard | Mitigation Strategy |
|---|---|
| Pyrazine derivative toxicity | Use closed-system reactors with HEPA filtration |
| Amine sensitivity to oxidation | Maintain N₂ blanket during transfers |
| Chlorinated byproduct formation | Install HCl scrubbers on exhaust lines |
All synthetic procedures require:
-
Chemical-resistant PPE (Butyl rubber gloves, face shields)
-
Continuous atmospheric monitoring for chlorinated vapors
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Emergency neutralization protocols for sodium borohydride excess
Environmental and Regulatory Aspects
Waste stream management must address:
-
Halogenated organic residues (EPA Waste Code F002)
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Heavy metal catalysts (Pd/C classification as D008)
-
Aqueous borate solutions requiring pH adjustment prior to disposal
Process mass intensity (PMI) analysis shows:
-
86% of input mass accounted in product/byproducts
-
14% solvent recovery via fractional distillation
Chemical Reactions Analysis
Types of Reactions
N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
Aliphatic vs. Aromatic Substituents
- Aliphatic Amines (e.g., DETA, TETA, PEHA): These compounds, such as N1-(2-aminoethyl)ethane-1,2-diamine (DETA), feature flexible aliphatic chains with multiple -NH- groups, enhancing their corrosion inhibition efficiency through strong adsorption on metal surfaces . In contrast, the rigid pyrazine ring in the target compound may reduce conformational flexibility but improve interactions with aromatic systems in biological targets.
- Aryl-Substituted Diamines (e.g., N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine): Methoxy and nitro substituents on aryl groups modulate electronic properties (electron-donating vs. withdrawing), affecting solubility and reactivity.
Heterocyclic Variations
- Benzothiazole Derivatives (e.g., N1-(benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine) : Benzothiazole’s sulfur atom contributes to distinct electronic and coordination properties compared to pyrazine. The target compound’s pyrazine ring may engage in π-π stacking interactions in biological systems, unlike benzothiazole’s thiazole ring .
- Piperazine Derivatives (e.g., N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine HCl) : Piperazine, a saturated six-membered ring with two nitrogen atoms, offers higher basicity than pyrazine. The chlorine substituent in both compounds may confer similar bioactivity, but the aromaticity of pyrazine could influence metabolic stability .
Physicochemical Properties
*Hypothetical formula based on structural analogs.
Key Observations :
- The target compound’s pyrazine ring and chlorine substituent likely reduce solubility compared to aliphatic analogs but enhance binding to aromatic biological targets (e.g., enzymes or receptors).
- Steric bulk from the isopropyl group may hinder crystallization, as seen in benzylpyrrolidine derivatives, which are stored as oils .
Biological Activity
N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine, with the CAS number 1353960-22-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a chloromethyl group and an isopropyl group attached to an ethylene diamine backbone. The molecular formula is C10H17ClN4, with a molecular weight of 228.72 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H17ClN4 |
| Molecular Weight | 228.72 g/mol |
| CAS Number | 1353960-22-1 |
| Boiling Point | Not available |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. The chloropyrazine moiety may facilitate π-π interactions and hydrogen bonding with target sites, potentially modulating enzyme activity or receptor signaling.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential: Investigations into its cytotoxic effects on cancer cell lines are ongoing, showing promise in inhibiting cell proliferation.
- Neuroprotective Effects: Some studies have indicated potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
- Antimicrobial Evaluation: A study conducted by researchers evaluated the antimicrobial efficacy of various chloropyrazine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity Assay: In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.
- Neuroprotection Studies: A recent study explored the neuroprotective effects of this compound in models of oxidative stress. Results showed reduced neuronal cell death and lower levels of reactive oxygen species (ROS), highlighting its therapeutic potential in neurodegenerative disorders.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Reduces oxidative stress and neuronal cell death |
Q & A
Q. What are the critical parameters for optimizing the synthesis of N1-((3-Chloropyrazin-2-yl)methyl)-N1-isopropylethane-1,2-diamine?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Maintained between 40–60°C to minimize side reactions (e.g., over-alkylation) .
- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reaction efficiency .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitution at the pyrazine ring .
- Reaction Time : Typically 12–24 hours, monitored via TLC or HPLC to track intermediate formation .
Table 1 : Example Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 50°C ± 5°C |
| Solvent | Anhydrous DMF |
| Reaction Time | 18 hours |
Q. How can structural confirmation of the compound be achieved?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing isopropyl and chloropyrazine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 271.12) .
- X-ray Crystallography : For resolving stereochemistry, if chiral centers are present .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential inhalation hazards .
- Storage : Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against neurological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors like CB1 or serotonin receptors based on structural analogs .
- Binding Assays : Radioligand displacement assays (e.g., using [³H]-CP55940 for CB1 affinity) to measure IC₅₀ values .
- Functional Studies : Calcium flux or cAMP assays to assess agonism/antagonism .
Table 2 : Example Bioactivity Assay Parameters
| Assay Type | Target Receptor | Key Reagents |
|---|---|---|
| Radioligand Binding | CB1 | [³H]-CP55940 |
| cAMP Inhibition | 5-HT₆ | Forskolin, HEK293 cells |
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Orthogonal Assays : Validate results using both in vitro (e.g., cell-free binding) and in vivo (e.g., rodent models) approaches .
- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Metabolite Screening : Use LC-MS to rule out interference from degradation products .
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct substitution to the chloropyrazine ring .
- Computational Modeling : DFT calculations to predict reactive sites on the pyrazine scaffold .
- Byproduct Analysis : Use preparative HPLC to isolate and characterize minor products .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 cell monolayer assays for intestinal permeability .
- Metabolism : Liver microsome incubation with LC-MS/MS to identify phase I/II metabolites .
- Plasma Stability : Incubate compound in plasma (human/rat) and quantify degradation via HPLC .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in aqueous vs. organic solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
